molecular formula C20H17BrN2O4 B11108705 5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11108705
M. Wt: 429.3 g/mol
InChI Key: JIQQPNIUPHISLG-UHFFFAOYSA-N
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Description

5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are nitrogen-containing heterocycles that are integral to many biologically active compounds, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One efficient synthetic approach involves the Suzuki coupling reaction. This method includes the coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of PdCl₂(PPh₃)₂ and 0.5 M aqueous Na₂CO₃ in water at 80°C . The initial step involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of Cs₂CO₃ in a CH₃CN:DMF (1:1) mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring that the processes are environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position would yield a brominated derivative of the original compound .

Scientific Research Applications

5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like monoamine oxidase-B (MAO-B), which is involved in the oxidative deamination of monoamines . The exact pathways and molecular targets can vary, but the compound’s structure allows it to interact with various biological receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione apart is its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C20H17BrN2O4

Molecular Weight

429.3 g/mol

IUPAC Name

5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H17BrN2O4/c1-22-18(24)16(19(25)23(2)20(22)26)11-14-10-15(21)8-9-17(14)27-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI Key

JIQQPNIUPHISLG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(=O)N(C1=O)C

Origin of Product

United States

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